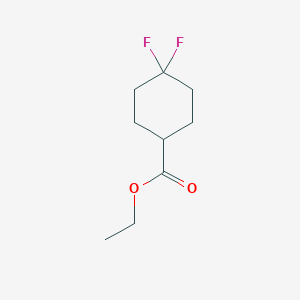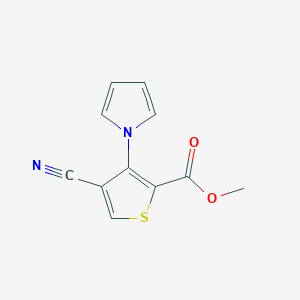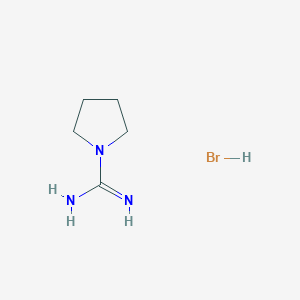
8-Methoxy-2-phenyl-quinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-phenyl-quinazolin-4-ol is a chemical compound that belongs to the quinazoline family. It is also known as 8-MPQ and is used in various scientific research applications. This compound has a unique structure, which makes it an interesting molecule for research purposes.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-phenyl-quinazolin-4-ol is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and oxidative stress. It has been shown to inhibit the activity of certain protein kinases, such as AKT and ERK, which are involved in cancer cell survival and proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation. Additionally, it has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
8-Methoxy-2-phenyl-quinazolin-4-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative damage. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the expression of certain genes involved in cancer growth and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 8-Methoxy-2-phenyl-quinazolin-4-ol in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell types, making it a promising candidate for further research. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which could have potential therapeutic applications. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which could limit its use in certain applications.
Future Directions
There are several future directions for research on 8-Methoxy-2-phenyl-quinazolin-4-ol. One direction is to further investigate its potential as an anti-cancer agent. More studies are needed to determine its efficacy in vivo and its potential side effects. Additionally, further research is needed to understand its mechanism of action and identify its molecular targets. Another direction is to investigate its potential as an anti-inflammatory and anti-oxidant agent. More studies are needed to determine its efficacy in animal models and its potential therapeutic applications. Finally, further research is needed to identify analogs of 8-Methoxy-2-phenyl-quinazolin-4-ol that have improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 8-Methoxy-2-phenyl-quinazolin-4-ol involves the condensation of 2-aminobenzophenone and 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The product is then purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
8-Methoxy-2-phenyl-quinazolin-4-ol has been used in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as an anti-oxidant agent, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
properties
CAS RN |
172462-89-4 |
|---|---|
Product Name |
8-Methoxy-2-phenyl-quinazolin-4-ol |
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
8-methoxy-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-9-5-8-11-13(12)16-14(17-15(11)18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) |
InChI Key |
XMLHWESTKAFTNA-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1NC(=NC2=O)C3=CC=CC=C3 |
SMILES |
COC1=CC=CC2=C1N=C(NC2=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC2=C1NC(=NC2=O)C3=CC=CC=C3 |
synonyms |
4(1H)-Quinazolinone, 8-methoxy-2-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63127.png)



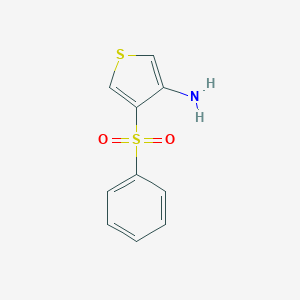
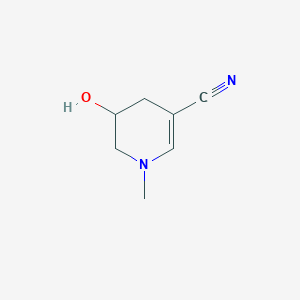
![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)
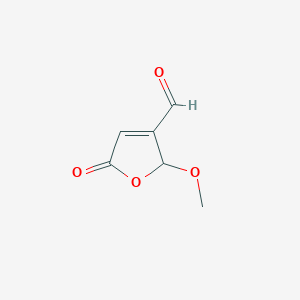

![Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one](/img/structure/B63148.png)
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)
